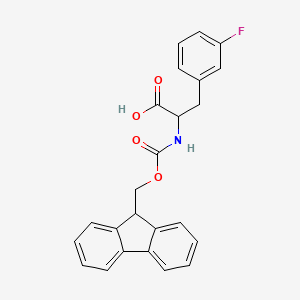

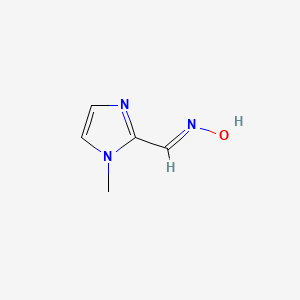

1-Methyl-1H-imidazole-2-carbaldehyde oxime

Übersicht

Beschreibung

“1-Methyl-1H-imidazole-2-carbaldehyde oxime” is a heterocyclic compound . Its molecular formula is C5H6N2O . It is used as a building block in various chemical reactions .

Synthesis Analysis

Recent advances in the synthesis of substituted imidazoles have been highlighted in a review . The review emphasizes the bonds constructed during the formation of the imidazole . There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-imidazole-2-carbaldehyde oxime” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-imidazole-2-carbaldehyde oxime” include a molecular weight of 110.1139 . It has a boiling point of 70-74 °C/1 mmHg and a melting point of 36-39 °C .Wissenschaftliche Forschungsanwendungen

Coordination in Silver Complexes

Silver imidazolecarbaldehyde oxime complexes exhibit versatile coordination modes. The study by Ofori et al. (2016) explores various silver complexes involving 1-methyl-1H-imidazole-2-carbaldehyde oxime. These complexes, including [Ag(1-methyl-1H-imidazole-2-carbaldehyde oxime)2][NO3] and others, demonstrate different structural and computational aspects. The intramolecular interactions in these complexes play a significant role in their structure and coordination.

Synthesis of pH-Sensitive Spin Probes

In the synthesis of pH-sensitive spin probes, 1-methyl-1H-imidazole-2-carbaldehyde oxime derivatives are crucial. The work by Kirilyuk et al. (2003) illustrates the use of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides in creating nitroxides, which are valuable for their pH sensitivity in various applications.

Tautomeric and Acid-Base Equilibria

The acid-base and tautomeric equilibria of 1-methyl-substituted benzimidazole and imidazole carbaldehyde oximes have been investigated. Somin et al. (1973) in their study, found that the tautomeric ratio increases with the basicity of the parent heterocycle, offering insights into the chemical behavior of these compounds in different states (Somin, Shapranova, & Kuznetsov, 1973).

Synthesis of Imidazolium Derivatives

Orhan et al. (2019) researched the synthesis of various 4-methyl-5-imidazole carbaldehyde derivatives, demonstrating the potential for these compounds in creating biologically active molecules. The study focuses on the transformation of 4-methyl-1H-imidazole-5-carbaldehyde into other imidazolium derivatives, highlighting the versatility of these compounds in medicinal chemistry (Orhan, Kose, Alkan, & Öztürk, 2019).

Single-Molecule Magnetic Behavior

The use of 1-methyl-1H-imidazole-2-carbaldehyde oxime in creating magnetic materials is highlighted in the study by Giannopoulos et al. (2014). They synthesized a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior, a notable achievement in the field of magnetic materials.

Copper-Catal

yzed SynthesisLi et al. (2015) developed a copper-catalyzed method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This process is notable for its functional group compatibility, use of economical catalysts, and high atom economy, making it an efficient approach for producing these compounds (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).

Reactivity in Chemical Transformations

Wang, Qian, and Cui (2009) explored the synthesis of unsaturated oximes from vinylnitro compounds, including the 1-(6-chloro-pyridin-3-ylmethyl)-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime. Their findings shed light on the potential reactivity of these compounds in various chemical transformations (Wang, Qian, & Cui, 2009).

Luminescence Properties in Zinc(II) Complexes

Li et al. (2019) investigated the photoluminescence properties of zinc(II) mononuclear complexes using 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde. Their study demonstrates how terminal anions can induce isomerization in these complexes, affecting their luminescent properties and solution behavior (Li, Liu, Deng, Huang, Chen, & Liao, 2019).

Oxidative Conversion to Imidazolones

Manjunatha and Puttaswamy (2016) conducted a study on the oxidative conversion of imidazoles, including 1H-imidazole-2-carbaldehyde, to imidazolones. This reaction, investigated under various conditions, provides valuable insights into the chemical properties and potential applications of these compounds (Manjunatha & Puttaswamy, 2016).

Molecular Docking and Reactivity Assessment

Lushchekina et al. (2017) utilized molecular docking and quantum mechanical calculations to assess the reactivity of conjugates involving 6-methyluracil and imidazole-2-carbaldehyde oxime. Their findings suggest potential applications in scavenging organophosphorus inhibitors and in bioscavenger development (Lushchekina, Ayupov, Semenov, Petrov, & Masson, 2017).

Safety And Hazards

Zukünftige Richtungen

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Eigenschaften

IUPAC Name |

(NE)-N-[(1-methylimidazol-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-6-5(8)4-7-9/h2-4,9H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXZSCQNOHAHIM-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90781492 | |

| Record name | 1-Methyl-2-(nitrosomethylidene)-2,3-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90781492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazole-2-carbaldehyde oxime | |

CAS RN |

20062-62-8 | |

| Record name | 1-Methyl-2-(nitrosomethylidene)-2,3-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90781492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

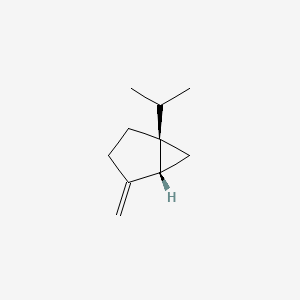

![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3420657.png)

![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3420733.png)

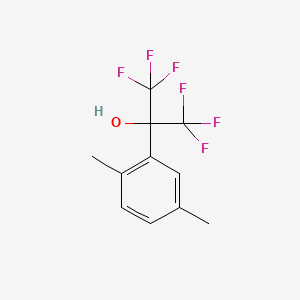

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B3420761.png)